molecular formula C17H18N6O B12470435 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone

1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone

Cat. No.: B12470435
M. Wt: 322.4 g/mol
InChI Key: SMMOCUDWYPQSRN-UHFFFAOYSA-N
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Description

1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone is a complex organic compound that features a purine moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with an ethanone group

Preparation Methods

The synthesis of 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety allows it to mimic natural nucleotides, enabling it to bind to purine receptors and enzymes involved in nucleotide metabolism. This binding can modulate various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C17H18N6O/c1-12(24)13-2-4-14(5-3-13)22-6-8-23(9-7-22)17-15-16(19-10-18-15)20-11-21-17/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21)

InChI Key

SMMOCUDWYPQSRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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